An In-depth Technical Guide to 1-Propanoylpyrrolidine-3-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 1-Propanoylpyrrolidine-3-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 1-Propanoylpyrrolidine-3-carboxylic acid, a derivative of the versatile pyrrolidine-3-carboxylic acid scaffold. While a specific Chemical Abstracts Service (CAS) number for 1-Propanoylpyrrolidine-3-carboxylic acid is not readily found in public databases, this guide outlines its logical synthesis, analytical characterization, and potential applications based on established principles in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of substituted pyrrolidines.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules.[2][3] This guide will delve into the specifics of introducing a propanoyl group at the nitrogen of the pyrrolidine ring and explore the implications for its chemical properties and biological activity.
Synthesis of 1-Propanoylpyrrolidine-3-carboxylic Acid
The synthesis of 1-Propanoylpyrrolidine-3-carboxylic acid can be readily achieved through the N-acylation of a suitable pyrrolidine-3-carboxylic acid precursor. The choice of starting material, particularly its stereochemistry (e.g., (R)- or (S)-pyrrolidine-3-carboxylic acid), is critical as it will dictate the stereochemistry of the final product, a crucial aspect in the design of chiral drug candidates.[1][4]
Synthetic Workflow
The proposed synthesis involves a standard amide bond formation reaction. The secondary amine of pyrrolidine-3-carboxylic acid is a nucleophile that can react with an acylating agent, such as propanoyl chloride or propanoic anhydride.
Caption: Synthetic workflow for the N-acylation of pyrrolidine-3-carboxylic acid.
Detailed Experimental Protocol
Objective: To synthesize 1-Propanoylpyrrolidine-3-carboxylic acid.
Materials:
-
Pyrrolidine-3-carboxylic acid (or its hydrochloride salt)[5]
-
Propanoyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyrrolidine-3-carboxylic acid (1.0 equivalent) in anhydrous DCM.
-
Basification: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 equivalents) dropwise to the suspension. If starting with the hydrochloride salt, use 3.2 equivalents of triethylamine. Stir for 10 minutes.
-
Acylation: Slowly add propanoyl chloride (1.1 equivalents) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with a small amount of acetic acid) to afford the pure 1-Propanoylpyrrolidine-3-carboxylic acid.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 1-Propanoylpyrrolidine-3-carboxylic acid. A combination of spectroscopic and chromatographic techniques should be employed.
Key Analytical Techniques
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the propanoyl group (triplet and quartet), and the pyrrolidine ring protons. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the carbonyl carbons of the amide and carboxylic acid, and the aliphatic carbons of the propanoyl and pyrrolidine moieties. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. | A molecular ion peak corresponding to the exact mass of C₈H₁₃NO₃. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating the purity of the compound. Chiral HPLC can be used to determine enantiomeric excess if a chiral starting material was used.[6] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the amide and carboxylic acid, and the N-H bend (if any residual starting material is present). |
Protocol for HPLC Analysis
Objective: To determine the purity of synthesized 1-Propanoylpyrrolidine-3-carboxylic acid.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample.
-
Run the gradient program to elute the compound.
-
Integrate the peak area to determine the purity.
Applications in Drug Discovery
Pyrrolidine-3-carboxylic acid derivatives are valuable building blocks in the synthesis of a wide range of biologically active molecules.[7][8] The introduction of a propanoyl group can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.
Potential Therapeutic Targets
Based on the known activities of similar pyrrolidine derivatives, 1-Propanoylpyrrolidine-3-carboxylic acid could serve as a scaffold or intermediate for the synthesis of inhibitors for various enzymes and receptors.
Caption: Potential therapeutic applications of the 1-Propanoylpyrrolidine-3-carboxylic acid scaffold.
For instance, the pyrrolidine core is a key feature in many Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[1][4] The specific N-acyl group can influence the potency and selectivity of these inhibitors. Similarly, derivatives of pyrrolidine-3-carboxylic acid have been explored as endothelin (ET) receptor antagonists.[9] The propanoyl group could be a novel modification in the design of such antagonists.
Conclusion
1-Propanoylpyrrolidine-3-carboxylic acid represents a synthetically accessible and versatile building block for drug discovery and medicinal chemistry. While its specific biological activities are yet to be extensively explored, the foundational pyrrolidine-3-carboxylic acid scaffold has a proven track record in the development of clinically relevant therapeutics. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce and characterize this compound, paving the way for its exploration in various therapeutic areas. The logical derivatization of this scaffold holds promise for the discovery of novel drug candidates with improved pharmacological profiles.
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ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. [Link]
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SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
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Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
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